6-Fluoro-3-methoxyquinoline-4-carboxylic acid
CAS No.:
Cat. No.: VC17251158
Molecular Formula: C11H8FNO3
Molecular Weight: 221.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H8FNO3 |
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Molecular Weight | 221.18 g/mol |
IUPAC Name | 6-fluoro-3-methoxyquinoline-4-carboxylic acid |
Standard InChI | InChI=1S/C11H8FNO3/c1-16-9-5-13-8-3-2-6(12)4-7(8)10(9)11(14)15/h2-5H,1H3,(H,14,15) |
Standard InChI Key | VRPHSGLZPRKONC-UHFFFAOYSA-N |
Canonical SMILES | COC1=CN=C2C=CC(=CC2=C1C(=O)O)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
6-Fluoro-3-methoxyquinoline-4-carboxylic acid belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. Its molecular formula is inferred as C₁₁H₈FNO₃, based on analogs such as 6-fluoro-4-methoxyquinoline-3-carboxylic acid and 6-fluoro-2-methoxyquinoline-3-carboxylic acid. The substitution pattern includes:
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Fluoro group (-F) at position 6, enhancing electronegativity and influencing binding interactions.
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Methoxy group (-OCH₃) at position 3, contributing to solubility and steric effects.
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Carboxylic acid (-COOH) at position 4, enabling hydrogen bonding and salt formation .
The exact mass is approximately 221.18 g/mol, with a calculated exact mass of 221.03300 . The presence of polar functional groups results in a logP value of 1.36, indicating moderate lipophilicity .
Physicochemical Properties
Data from structurally similar compounds provide insights into its physical properties:
The compound’s flash point of 173.2°C suggests moderate flammability, consistent with aromatic heterocycles . Its low vapor pressure indicates limited volatility at room temperature, favoring stability in solid formulations .
Synthetic Pathways and Modifications
General Synthesis of Fluoroquinolones
The synthesis of 6-fluoroquinolones typically involves:
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Cyclization Reactions: Formation of the quinoline core via Skraup or Gould-Jacobs reactions. For example, 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is synthesized using ethyl 3-ethoxyacrylate and 4-fluoroaniline precursors .
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Fluorination: Electrophilic fluorination at position 6 using agents like Selectfluor® .
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Methoxy Introduction: Nucleophilic substitution or Ullmann coupling to install the methoxy group at position 3 .
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Carboxylic Acid Functionalization: Hydrolysis of ester intermediates to yield the free acid .
A representative pathway for 6-fluoro-3-methoxyquinoline-4-carboxylic acid could involve:
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Step 1: Condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate to form a 4-quinolone intermediate.
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Step 2: Methoxylation at position 3 using copper(I) oxide and methanol under reflux .
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Step 3: Saponification of the ethyl ester to the carboxylic acid using NaOH .
Challenges in Synthesis
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Regioselectivity: Ensuring precise substitution at positions 3, 4, and 6 requires optimized reaction conditions. For instance, methoxy group placement is sensitive to temperature and catalyst choice .
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Purification: The polar carboxylic acid group complicates isolation, often necessitating recrystallization from ethanol/water mixtures .
Biological Activity and Mechanism of Action
Antibacterial Activity
Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV, preventing DNA replication. While direct data on 6-fluoro-3-methoxyquinoline-4-carboxylic acid are scarce, analogs such as 1-ethyl-6-fluoro-7-piperazinyl-4-quinolone-3-carboxylic acid exhibit:
The methoxy group at position 3 may enhance membrane permeability, while the fluorine at position 6 improves target binding.
Antifungal and Other Activities
Applications in Pharmaceutical Development
Antibacterial Agents
The compound’s core structure aligns with second-generation fluoroquinolones like ciprofloxacin. Potential advantages include:
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Broad-Spectrum Activity: Efficacy against Gram-negative and some Gram-positive pathogens.
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Oral Bioavailability: The carboxylic acid group facilitates salt formation (e.g., sodium or hydrochloride) for improved solubility .
Prodrug Design
Esterification of the carboxylic acid (e.g., ethyl or benzyl esters) could enhance absorption, with hydrolysis in vivo releasing the active moiety .
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